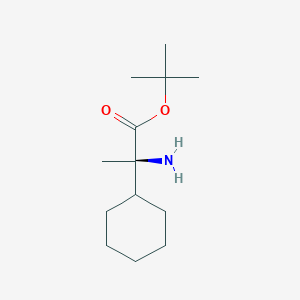
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H20Cl2N4O4 and its molecular weight is 499.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chloroacetamide Herbicides and Metabolism Studies
Research into chloroacetamide compounds, such as acetochlor and metolachlor, has revealed their use as pre-emergent herbicides in agricultural settings. These studies have explored the metabolic pathways of these compounds in both human and rat liver microsomes, indicating a complex process involving the metabolic activation pathway leading to DNA-reactive products. This research highlights the environmental and health considerations associated with the use of chloroacetamide herbicides and provides insights into the metabolic fate of these compounds in biological systems (Coleman et al., 2000).
Anticancer and Biological Screening
Studies on derivatives of chloroacetamides and related compounds have also demonstrated potential anticancer properties. For instance, novel derivatives of 2-chloro N-aryl substitutedacetamide have been synthesized and screened for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cancer cell growth (Vinayak et al., 2014). Additionally, the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole derivatives have identified compounds with activity against enzymes such as acetylcholinesterase, suggesting potential for therapeutic applications (Rehman et al., 2013).
Environmental Impact and Degradation
The environmental impact and degradation pathways of chloroacetamide herbicides have been a subject of study, focusing on their detection in natural water sources and understanding their degradation products. Such research is critical for assessing the ecological risks posed by these compounds and developing strategies for mitigating their presence in the environment (Zimmerman et al., 2002).
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O4/c1-13-10-14(2)30(12-20(31)27-17-8-9-19(33-3)18(26)11-17)24(32)21(13)23-28-22(29-34-23)15-4-6-16(25)7-5-15/h4-11H,12H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARLDZCORNXSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2857089.png)
![4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2857090.png)


![5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2857094.png)
![2-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2857097.png)


![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-[3-methyl-4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B2857101.png)

amine](/img/structure/B2857105.png)
